Estrone-2,4-D2
Overview
Description
- It is produced by various tissues, particularly adipose tissue, and results from the aromatization of androstenedione within fat cells .
Estrone-d2:
Estrone (E1): is a natural estrogenic hormone and a major representative of endogenous estrogens.
Mechanism of Action
Target of Action
Estrone-2,4-D2, a deuterium-labeled variant of Estrone (E1), is a natural estrogenic hormone . The primary targets of Estrone are estrogen receptors, which are found in various tissues, especially adipose tissue . These receptors play a crucial role in the regulation of various biological processes, including reproduction, cardiovascular health, bone integrity, cognition, and behavior .
Mode of Action
Estrone interacts with estrogen receptors in target cells . The hormone-bound estrogen receptors dimerize and translocate to the nucleus of cells, where they bind to estrogen response elements (ERE) of genes . This interaction leads to the regulation of gene transcription, which in turn influences various cellular processes .
Biochemical Pathways
Estrone is produced primarily in the ovaries, placenta, and in peripheral tissues (especially adipose tissue) through the conversion of androstenedione . It may be further metabolized to 16-alpha-hydroxyestrone, which may be reduced to estriol by estradiol dehydrogenase . The degradation of Estrone by microorganisms involves several pathways, including the 4,5-seco pathway, 9,10-seco pathway, and 2,3-seco pathway .
Pharmacokinetics
Estrone, and by extension this compound, undergoes extensive metabolism. It is converted to estrone sulfate and glucuronide forms, as well as being oxidized to non-estrogens . Oral agents can be subject to a considerable first-pass hepatic effect, resulting in their conversion to estriol, oxidation to non-estrogens, and conjugation to sulfate and glucuronide salts .
Result of Action
The interaction of Estrone with estrogen receptors leads to a variety of cellular and molecular effects. It influences the synthesis of various proteins and suppresses the release of follicle-stimulating hormone (FSH) from the anterior pituitary . It is used to treat abnormalities related to gonadotropin hormone dysfunction, vasomotor symptoms, atrophic vaginitis, and vulvar atrophy associated with menopause, and for the prevention of osteoporosis due to estrogen deficiency .
Action Environment
The action of this compound, like other estrogens, can be influenced by various environmental factors. For instance, the widespread use of animal manure as fertilizer can lead to estrone contamination of soil and aquatic environments . This can potentially affect the bioavailability and efficacy of this compound. Moreover, factors such as pH, temperature, and the presence of other substances can influence the stability of this compound .
Biochemical Analysis
Biochemical Properties
Estrone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, in a study, it was found that Spirulina CPCC-695, a type of cyanobacteria, can degrade estrone . The degradation process involves adsorption, absorption, and biotransformation .
Cellular Effects
Estrone affects various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, exposure to exogenous estrone can result in erroneous hormonal function causing reproductive disorders, metabolic disorders, and cancers .
Molecular Mechanism
Estrone exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It gets degraded to intermediates such as estradiol, 3-phenyl-undecane, etc., that may eventually get converted into carbon dioxide and water .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Estrone change over time. For example, in a study, it was found that 88% of estrone gets removed on day-1 which increased to 93.8% on day-6 of the study . This indicates the product’s stability and degradation over time.
Metabolic Pathways
Estrone is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it can also affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes: Estrone-d2 can be synthesized through deuterium labeling of Estrone. The deuterium substitution occurs at specific positions in the molecule.
Reaction Conditions: Deuterium incorporation typically involves chemical reactions using deuterated reagents or precursors.
Industrial Production: While I don’t have specific industrial production methods, researchers and pharmaceutical companies may use specialized processes to produce Estrone-d2.
Chemical Reactions Analysis
Reactions: Estrone-d2 can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Deuterated versions of common reagents are used to modify Estrone-d2.
Major Products: The products formed depend on the specific reaction and deuterium incorporation sites.
Scientific Research Applications
Chemistry: Estrone-d2 serves as an internal standard for quantifying Estrone in analytical methods.
Biology: Researchers study its effects on estrogen receptors and related pathways.
Medicine: Estrone-d2’s pharmacokinetics and metabolic profiles are of interest.
Industry: Its applications may extend to drug development and isotopic labeling.
Comparison with Similar Compounds
Similar Compounds: Estrone-d2 can be compared with Estrone (non-deuterated) and other estrogenic compounds.
Uniqueness: Its deuterium labeling distinguishes it from natural Estrone and provides advantages for research and quantification.
Remember that Estrone-d2’s specific applications and unique features make it valuable in scientific investigations. If you need further details or have additional questions, feel free to ask
Properties
IUPAC Name |
(8R,9S,13S,14S)-2,4-dideuterio-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1/i3D,10D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXHEGUUPJUMQT-HUQKQUBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)C(=C1O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001259852 | |
Record name | 3-Hydroxyestra-1,3,5(10)-trien-17-one-2,4-d2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001259852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350820-16-5 | |
Record name | 3-Hydroxyestra-1,3,5(10)-trien-17-one-2,4-d2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=350820-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxyestra-1,3,5(10)-trien-17-one-2,4-d2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001259852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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